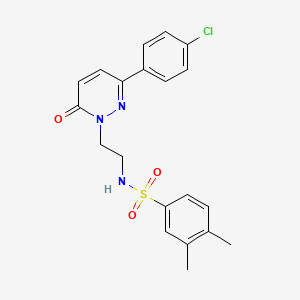

N-(2-(3-(4-氯苯基)-6-氧代吡啶并-1(6H)-基)乙基)-3,4-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

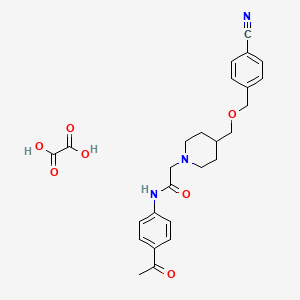

The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, sulfonamide, and pyridazinone are recurrent in the literature, suggesting that the compound may exhibit similar properties and reactivity patterns as those described in the papers .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media . Similarly, the synthesis of other sulfonamide derivatives, such as those described in the papers, often involves the use of protective groups, base-mediated reactions, and subsequent deprotection steps . These methods could potentially be adapted for the synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques such as H-NMR, IR, and mass spectrometry . X-ray diffraction studies provide detailed insights into the crystal structures, revealing how molecules are linked into dimers or form inclusion compounds with solvents such as water . The molecular structure of the compound would likely exhibit similar characteristics, with potential hydrogen bonding and dimer formation.

Chemical Reactions Analysis

Sulfonamide compounds participate in various chemical reactions. For example, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds can yield a range of products including carbinols, imines, amides, and acids . N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylation reagents, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry . The compound of interest may also undergo similar reactions, contributing to its potential as a synthetic intermediate or a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro or chloro substituents can affect the acidity of the sulfonamide hydrogen, solubility, and reactivity . The pyridazinone ring, as seen in related compounds, may confer additional stability or reactivity due to its aromatic character and the presence of a carbonyl group . The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide would likely exhibit properties consistent with these observations, including potential biological activity as suggested by the high therapeutic index of related compounds .

科学研究应用

抗氧化能力和反应途径

该化合物与科学研究的相关性类似于对抗氧化剂及其在食品工程和医学等各个领域中作用的研究。例如,ABTS/PP脱色测定法是一种测定抗氧化能力的流行方法,它突出了抗氧化剂可能经历的复杂反应途径。一些抗氧化剂可以形成偶联加合物,而另一些抗氧化剂则在不偶联的情况下氧化,表明某些抗氧化剂的特定反应。这种化学相互作用的深度强调了该化合物在阐明抗氧化剂反应和在科学研究中的应用方面的潜在用途 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

确定抗氧化活性的分析方法

该化合物的意义进一步反映在对用于确定抗氧化活性的测试的关键分析中,其中涉及多种化学反应和检测机制。对ORAC、HORAC和DPPH等方法的全面综述为理解化合物如何与抗氧化剂相互作用提供了基础,为其潜在的研究应用和此类化合物在提高抗氧化活性测定中的分析准确性和适用性方面的需求提供了一个窗口 (Munteanu & Apetrei, 2021).

电化学表面处理和能量储存

在电化学技术领域,该化合物的研究应用类似于探索用于电镀和能量储存的路易斯酸性卤代铝室温离子液体(RTILs)。这篇综述强调了不断发展的研究领域和化合物在促进电化学应用发展方面的潜力,突出了该化合物在探索用于能量储存和表面处理技术的新型材料和方法的科学研究中的相关性 (Tsuda, Stafford, & Hussey, 2017).

属性

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCYNMLCNDWOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)

![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)

![N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2530860.png)